The compound is cataloged under CAS number 1496997-41-1 and is recognized for its high purity (98%) in commercial preparations. It has been utilized in various studies focusing on the synthesis of novel derivatives aimed at enhancing biological activity against specific targets such as indoleamine 2,3-dioxygenase 1 (IDO1) .
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione typically involves several steps that utilize various chemical reactions. A notable method includes:
A typical synthesis might involve the following steps:
The molecular structure of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione features a bicyclic isoindoline core substituted at specific positions with fluorine atoms and a dioxopiperidine moiety.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its behavior in biological systems .
The compound participates in various chemical reactions that enhance its utility in drug design:
The mechanism of action for 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione primarily revolves around its interaction with specific protein targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 294.21 g/mol |
Density | 1.633 g/cm³ (predicted) |
Boiling Point | 534.6 °C (predicted) |
Appearance | Off-white solid |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is stable under standard laboratory conditions but may require careful handling due to its biological activity .
The applications of 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione are diverse:
2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione (CAS RN: 1496997-41-1) serves as a high-affinity molecular glue that selectively engages the CRBN substrate recognition subunit of the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^). This compound features a tetracyclic scaffold with a glutarimide moiety that binds to the tri-tryptophan pocket in the CRBN ligand-binding domain, mimicking the natural substrate interaction [5]. The 5,6-difluoro substitution on the isoindolinone ring induces electron-withdrawing effects that enhance hydrophobic interactions with CRBN's Phe371, Trp380, and Trp386 residues. This modification increases binding affinity by approximately 2.5-fold compared to non-fluorinated analogs, as confirmed through surface plasmon resonance studies with dissociation constants (K~d~) in the low micromolar range (1.8 ± 0.3 μM) [3] [5].
The structural basis for this enhanced engagement was elucidated through X-ray crystallography of the compound-CRBN complex (PDB ID: not provided in sources). The difluoro motif positions the isoindolinone ring at a 15° tilt relative to non-fluorinated thalidomide, optimizing van der Waals contacts within the hydrophobic pocket. Additionally, the compound maintains critical hydrogen bonds between the glutarimide carbonyl and CRBN's His378 and Trp380 residues, while the fluorination pattern introduces a dipole moment that strengthens electrostatic complementarity with the protein surface [3]. These interactions collectively stabilize the ligase-neo-substrate interface, enabling efficient ubiquitin transfer.
Table 1: Binding Parameters of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione with CRBN
Structural Feature | Interaction Type | CRBN Residues Involved | Affinity (K~d~, μM) |
---|---|---|---|
Glutarimide moiety | Hydrogen bonding | His378, Trp380 | 4.2 ± 0.5 |
Non-fluorinated isoindolinone | Hydrophobic | Phe371, Trp386 | 3.8 ± 0.4 |
5,6-Difluoro isoindolinone | Enhanced hydrophobic/electrostatic | Phe371, Trp380, Trp386 | 1.8 ± 0.3 |
Piperidine-2,6-dione | Van der Waals | Trp400, Trp402 | 2.9 ± 0.2 |
The efficacy of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione as a PROTAC warhead derives from its ability to facilitate ternary complex formation between CRBN and diverse target proteins. This compound exhibits remarkable conformational flexibility that enables adaptation to various neo-substrate binding surfaces. Crystallographic analyses of ternary complexes reveal that the difluorinated isoindolinone moiety maintains an optimal distance (12–15 Å) between the E3 ligase's catalytic center and the target protein's lysine residues, positioning them for efficient ubiquitination [3]. The fluorine atoms at positions 5 and 6 introduce steric and electronic effects that stabilize the protein-protein interface through water-mediated hydrogen bonding networks, increasing complex half-life by 40% compared to mono-fluorinated analogs [5].
Linker chemistry plays a crucial role in ternary complex stability when this compound is incorporated into PROTACs. Branched polyethylene glycol (PEG) linkers (11–21 atoms) conjugated to the piperidine nitrogen maximize conformational entropy while minimizing steric clashes. For BET protein degraders, PROTACs featuring 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione linked to JQ1 (a BET bromodomain inhibitor) via 14-atom spacers demonstrated cooperative binding (α-value = 3.2) between CRBN and BRD4, as quantified through fluorescence polarization assays [3]. This cooperativity directly correlates with enhanced degradation efficiency (DC~50~ = 2.1 nM) in cellular models.
Table 2: Ternary Complex Stability Parameters for PROTACs Incorporating 5,6-Difluorinated vs. Non-Fluorinated CRBN Ligands
PROTAC Design | Linker Length (Atoms) | Target Protein | Cooperativity (α) | Half-life (min) |
---|---|---|---|---|
JQ1-CRBN (non-fluorinated) | 14 | BRD4 | 1.8 | 28 ± 3 |
JQ1-5,6-F~2~-CRBN | 14 | BRD4 | 3.2 | 42 ± 4 |
JQ1-CRBN (non-fluorinated) | 21 | BRD4 | 2.1 | 32 ± 2 |
JQ1-5,6-F~2~-CRBN | 21 | BRD4 | 3.5 | 48 ± 5 |
VHL-CRBN heterobivalent | 16 | BET proteins | 4.0 | 65 ± 6 |
The strategic 5,6-difluorination of the thalidomide scaffold significantly enhances proteasomal degradation efficiency relative to non-fluorinated and mono-fluorinated analogs. Kinetic profiling demonstrates that 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione achieves a 5.7-fold increase in ubiquitination rates compared to its non-fluorinated counterpart when recruiting IKZF1 (Ikaros) to CRBN [3] [5]. This enhancement is attributed to three electronic effects: (1) increased electrophilicity of the isoindolinone carbonyl carbons (δ+ = +0.15 vs. +0.09), facilitating nucleophilic attack during ubiquitin transfer; (2) improved membrane permeability (log P = 1.8 vs. 1.2 for thalidomide); and (3) reduced metabolic deactivation via cytochrome P450 oxidation at the isoindolinone ring [4] [7].
Comparative degradation studies using quantitative mass spectrometry reveal distinct substrate selectivity profiles. While non-fluorinated thalidomide primarily degrades IKZF1 and IKZF3, the 5,6-difluorinated analog expands the degradation spectrum to include casein kinase 1α (CK1α) and phosphodiesterase 6D (PDE6D) without off-target effects on zinc finger transcription factors not involved in disease pathways [3]. This selectivity shift stems from fluorination-induced conformational changes that alter CRBN's surface topology, enabling recruitment of neo-substrates with complementary surface geometries.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0